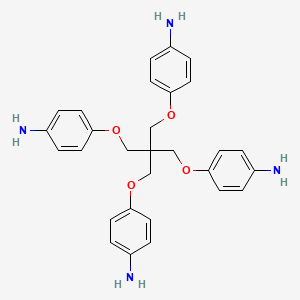
s-Triazin-2-ol, 4-amino-6-(2,5-dichlorophenyl)-
概要
説明
s-Triazin-2-ol, 4-amino-6-(2,5-dichlorophenyl)-: is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring.
準備方法
The synthesis of s-Triazin-2-ol, 4-amino-6-(2,5-dichlorophenyl)- can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine with 2,5-dichloroaniline in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent like dioxane at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and microwave-assisted synthesis to improve yield and reduce reaction times .
化学反応の分析
s-Triazin-2-ol, 4-amino-6-(2,5-dichlorophenyl)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines, thiols, or alcohols.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions, particularly with electrophiles like halogens.
Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of fused triazine derivatives.
Common reagents used in these reactions include sodium carbonate, dioxane, and various nucleophiles. The major products formed depend on the specific nucleophiles and reaction conditions employed .
科学的研究の応用
s-Triazin-2-ol, 4-amino-6-(2,5-dichlorophenyl)- has been extensively studied for its applications in various scientific fields:
Chemistry: The compound is used as a building block for the synthesis of more complex triazine derivatives with tailored properties.
Biology: It exhibits significant biological activities, including antifungal, anticancer, antiviral, and antitumor properties
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of luminescent elements, electronic devices, and photoelectric conversion elements.
作用機序
The mechanism of action of s-Triazin-2-ol, 4-amino-6-(2,5-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases, which are implicated in tumorigenesis and progression . The compound’s ability to interact with these enzymes disrupts cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
s-Triazin-2-ol, 4-amino-6-(2,5-dichlorophenyl)- can be compared with other triazine derivatives such as:
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Known for its energetic properties and applications in high-energy materials.
2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Used in the development of energetic materials due to its high heat of formation and thermal stability.
1,3,5-Triazine 4-aminobenzoic acid derivatives: Exhibits antimicrobial activity and is used in the development of novel antimicrobial agents.
The uniqueness of s-Triazin-2-ol, 4-amino-6-(2,5-dichlorophenyl)- lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various applications.
特性
IUPAC Name |
4-amino-6-(2,5-dichlorophenyl)-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4O/c10-4-1-2-6(11)5(3-4)7-13-8(12)15-9(16)14-7/h1-3H,(H3,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUAWCQCHQAWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=NC(=O)N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210305 | |
| Record name | s-Triazin-2-ol, 4-amino-6-(2,5-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61382-84-1 | |
| Record name | s-Triazin-2-ol, 4-amino-6-(2,5-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061382841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Triazin-2-ol, 4-amino-6-(2,5-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B3329597.png)
![(3aR,4R,6S,7S,7aR)-4-Methoxy-6-methyl-2-phenyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B3329610.png)



